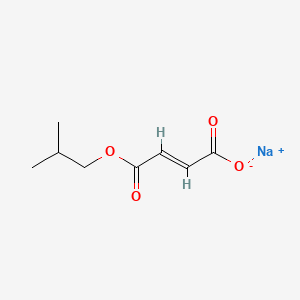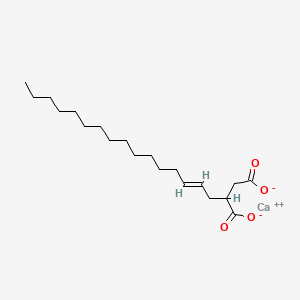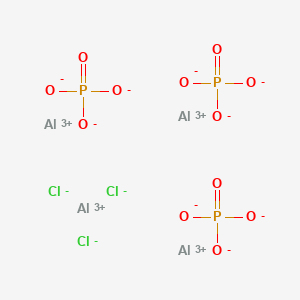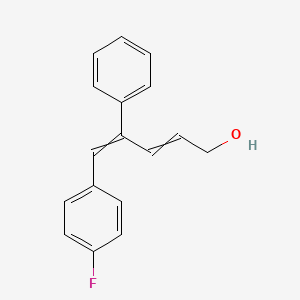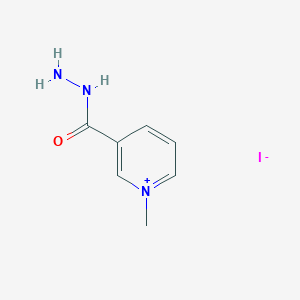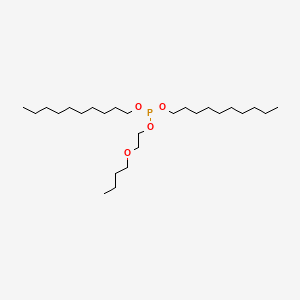
Cadmium 3,5,5-trimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium 3,5,5-trimethylhexanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal or cadmium compounds with 3,5,5-trimethylhexanoic acid in large reactors. The process involves controlling the temperature and pressure to optimize yield and purity. The final product is often used in the manufacturing of coatings, plastics, and other materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Reduction: This compound can be reduced to cadmium metal under specific conditions, such as in the presence of reducing agents like hydrogen gas.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or complexes in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and organic by-products.
Reduction: Cadmium metal.
Substitution: New metal-organic complexes.
Wissenschaftliche Forschungsanwendungen
Cadmium 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its potential effects on biological systems and its role in metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Wirkmechanismus
The mechanism of action of cadmium 3,5,5-trimethylhexanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. This compound can also interfere with metal ion transport and storage pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cadmium acetate: Another cadmium salt with different organic ligands.
Cadmium chloride: A simple cadmium salt with chloride ions.
Cadmium sulfate: A cadmium salt with sulfate ions.
Comparison: Cadmium 3,5,5-trimethylhexanoate is unique due to its specific organic ligand, which imparts different solubility, stability, and reactivity compared to other cadmium salts. Its applications in industrial processes and scientific research are also distinct, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
36211-44-6 |
|---|---|
Molekularformel |
C18H34CdO4 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
cadmium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
KWPUGVFGOSNYQG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



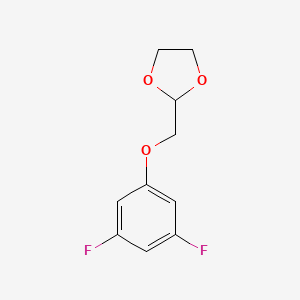

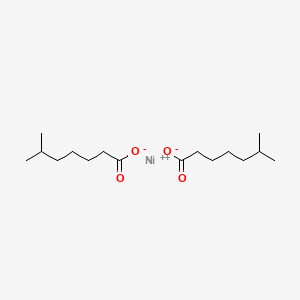
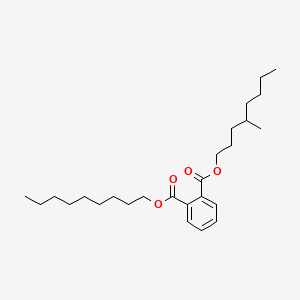
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
